molecular formula C7H6N4O B1316764 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone CAS No. 84331-01-1

1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone

Cat. No. B1316764
CAS RN: 84331-01-1
M. Wt: 162.15 g/mol
InChI Key: DDBLPTNLEVQANE-UHFFFAOYSA-N
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Patent
US04568679

Procedure details

To a stirred solution of 8.4 gm. (51.6 mmoles) of 2-chloro-5-acetylpyridine and 8.4 gm. (129 mmoles) of sodium azide in 150 ml. of ethanol and 150 ml. of water was added 75 ml. of 10% HCl over a period of 20 min. The reaction mixture was then heated to reflux for 18 hours, cooled in an ice bath and the resulting crystals filtered off to give a first crop of 6.0 gm. A second crop of 1.0 gm. was obtained for a total of 7.0 gm. of A, (84.% yield), m.p. 159°-160° C.
Quantity
51.6 mmol
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][N:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].C(O)C.Cl>O>[C:8]([C:5]1[CH:6]=[CH:7][C:2]2[N:3]([N:11]=[N:12][N:13]=2)[CH:4]=1)(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
51.6 mmol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(C)=O
Step Two
Name
Quantity
129 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting crystals filtered off
CUSTOM
Type
CUSTOM
Details
to give a first crop of 6.0 gm
CUSTOM
Type
CUSTOM
Details
was obtained for a total of 7.0 gm

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=CC=2N(C1)N=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.